molecular formula C13H24N2O2 B13008602 tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate

tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate

Cat. No.: B13008602
M. Wt: 240.34 g/mol
InChI Key: XVRVHDJIMVKBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate is a chemically versatile spirocyclic building block designed for pharmaceutical research and development. Its primary research value lies in its role as a precursor for the synthesis of potent arginase inhibitors . Arginase is a manganese-containing metalloenzyme that plays a critical role in the immunosuppressive tumor microenvironment by depleting L-arginine, which impairs T-cell function and enables cancer immune evasion . The 1-azaspiro[4.4]nonane core is a privileged structure in drug discovery, and this Boc-protected amino derivative serves as a key intermediate for constructing novel small molecules that target this pathway. Researchers utilize this compound to develop investigational agents aimed at inhibiting both the ARG-1 and ARG-2 enzyme isoforms . By doing so, these agents can potentially restore T-cell proliferation and antitumor immunity, positioning them as promising candidates for immuno-oncology research. Beyond cancer, this scaffold is also relevant for investigating other conditions where arginase activity is dysregulated, including cardiovascular diseases, neurodegenerative disorders like Alzheimer's disease, and inflammatory conditions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 9-amino-1-azaspiro[4.4]nonane-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-8-13(15)7-4-6-10(13)14/h10H,4-9,14H2,1-3H3

InChI Key

XVRVHDJIMVKBLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC2N

Origin of Product

United States

Preparation Methods

Formation of Imine Intermediate

  • Starting from a suitable cyclic ketone or ester precursor, the reaction with benzylamine in toluene under reflux with a Dean–Stark apparatus facilitates water removal and drives imine formation.
  • This step typically proceeds quantitatively, yielding imines that can be used directly in subsequent steps without purification.

Nucleophilic Addition Using Allylmagnesium Chloride

  • The imine intermediate is dissolved in tetrahydrofuran (THF) and cooled to approximately −20 °C.
  • Allylmagnesium chloride (2 M in THF) is added dropwise, maintaining the temperature below −15 °C to control reactivity.
  • The reaction mixture is then allowed to warm to room temperature and stirred overnight to ensure complete conversion.
  • Workup involves quenching with saturated ammonium chloride solution, separation of organic layers, drying, and solvent removal.
  • The crude product is purified by vacuum distillation.

One-Pot Functional Group Transformations

  • The allylated intermediate undergoes a sequence of transformations in one pot:
    • Treatment with aqueous hydrobromic acid (40% aq HBr) to effect deprotection or functional group modification.
    • Bromination using bromine (Br2).
    • Neutralization with triethylamine (Et3N).
  • This sequence is performed in dichloromethane (CH2Cl2) and is optimized for scale-up, providing high yields (>90%).

Reduction and Final Boc Protection

  • The brominated intermediate is subjected to reduction using lithium aluminum hydride (LiAlH4) in THF at 0 °C, followed by stirring at room temperature for extended periods (up to 72 hours).
  • Quenching is carefully done with water/THF mixtures to neutralize excess LiAlH4.
  • The organic layer is dried and concentrated under reduced pressure.
  • The residue is purified by vacuum distillation to yield the spirocyclic amine.
  • Finally, the amino group is protected with tert-butoxycarbonyl (Boc) to afford tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Imine formation Benzylamine, toluene, Dean–Stark Reflux, 1 hour ~Quantitative Water removal drives reaction
Nucleophilic addition Allylmagnesium chloride (2 M in THF) −20 °C to RT >90 Controlled addition, overnight stir
One-pot functionalization 40% aq HBr, Br2, Et3N in CH2Cl2 Room temperature >90 Optimized for scale-up
Reduction LiAlH4 in THF 0 °C to RT, 72 h High Careful quenching required
Boc protection (final step) Boc anhydride or equivalent Standard High Protects amino group

Research Findings and Optimization Notes

  • The use of allylmagnesium chloride instead of allylmagnesium bromide improves accessibility and cost-effectiveness without compromising yield or purity.
  • The one-pot sequence combining acid treatment, bromination, and neutralization simplifies the process and enhances scalability.
  • Vacuum distillation is preferred for purification to avoid decomposition and to obtain high-purity spirocyclic amines.
  • The Boc protection step is critical for stabilizing the amino functionality and facilitating further synthetic applications.
  • Alternative synthetic routes involving unstable intermediates such as cyclopropanone are avoided due to instability; instead, stable tert-butyl esters are used as starting materials.

Summary Table of Key Intermediates and Analytical Data

Compound Description Key Analytical Data (NMR, LCMS)
Imine intermediate Formed from benzylamine and ketone Quantitative yield, no purification needed
Allylated intermediate Product of Grignard addition 1H NMR: Multiplets consistent with spirocycle
Brominated intermediate Post bromination LCMS m/z consistent with expected molecular ion
Reduced spirocyclic amine After LiAlH4 reduction 1H NMR and 13C NMR confirm structure
This compound Final Boc-protected product Molecular weight 240.34 g/mol, confirmed by MS

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Products with reduced functional groups, such as alcohols or amines.

    Substituted Derivatives: Products with different substituents replacing the amino group.

Scientific Research Applications

Chemistry: tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and other complex molecules.

Biology: In biological research, this compound can be used as a probe or ligand to study the interactions of spirocyclic structures with biological targets, such as enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The spirocyclic scaffold of this compound is structurally analogous to several derivatives, differing in substituent type, position, and core heteroatoms. Below is a detailed comparison:

Structural Analogues

Compound Name Core Structure Substituent (Position) Key Properties Applications/Notes
tert-Butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) 1-azaspiro[4.4]nonane Thioether (C7) White powder, mp 69–70°C; sulfur enhances lipophilicity Intermediate for sulfur-containing pharmaceuticals
tert-Butyl 4-amino-1-azaspiro[4.4]nonane-1-carboxylate (CAS 1545158-39-1) 1-azaspiro[4.4]nonane Amino (C4) High purity (≥97%), MW 240.34; positional isomer affects H-bonding capacity API intermediate; positional isomerism critical for target specificity
tert-Butyl (5R)-2,7-diazaspiro[4.4]nonane-2-carboxylate 2,7-diazaspiro[4.4]nonane Carbamate (N2) Chiral center (R-configuration); increased basicity due to second nitrogen Explored in chiral ligand design or protease inhibitors
tert-Butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate 1-azaspiro[4.4]nonane Hydroxyl (C7) Polar, mp not reported; hydroxyl group reduces basicity vs. amino Potential prodrug candidate due to hydroxyl’s metabolic lability
tert-Butyl-6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate (CAS 1194376-44-7) 2,7-diazaspiro[4.4]nonane Oxo (C6) Ketone introduces electrophilic site; diaza core enhances metal coordination Studied for chelation-based therapeutics or catalysts

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.